molecular formula C14H13N3 B2379940 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine CAS No. 1917709-61-5

3-Ethyl-2-phenylimidazo[1,2-a]pyrazine

Cat. No.: B2379940
CAS No.: 1917709-61-5
M. Wt: 223.279
InChI Key: NEDBMVMWTMOMKO-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenylimidazo[1,2-a]pyrazine is a derivative of imidazo[1,2-a]pyrazine, which is a versatile scaffold in organic synthesis and drug development . It has been gaining attention due to its diverse pharmacological activities .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The synthetic approach to imidazo[1,2-a]pyrazine derivatives is based on different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The nitrogenous heterocycle imidazo[1,2-a]pyrazine is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine exhibits reactivity and multifarious biological activity . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

Anti-Inflammatory Activity

3-Ethyl-2-phenylimidazo[1,2-a]pyrazine derivatives have been studied for their anti-inflammatory activity. Research demonstrated that some ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates exhibited significant anti-inflammatory properties (Abignente et al., 1992).

Industrial Synthesis and Drug Scaffold

This compound plays a crucial role in drug development due to its presence in many pharmaceuticals. An efficient industrial-scale synthesis process has been developed for various 3-aminoimidazo[1,2-a]pyrazines, showcasing its importance in medicinal chemistry (Baenziger et al., 2017).

Antimicrobial Activity

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized under specific conditions exhibited promising antimicrobial activity. This indicates the potential of this compound in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Synthesis Techniques

Research has also focused on novel synthesis techniques for imidazo[1,2-a]pyrazines. For instance, a one-pot three-component synthesis method was developed for 3-aminoimidazo[1,2-a]pyrazines, highlighting advancements in synthetic chemistry related to this compound (Shaabani et al., 2007).

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Properties

IUPAC Name

3-ethyl-2-phenylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-12-14(11-6-4-3-5-7-11)16-13-10-15-8-9-17(12)13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDBMVMWTMOMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N1C=CN=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917709-61-5
Record name 3-ethyl-2-phenylimidazo[1,2-a]pyrazine
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